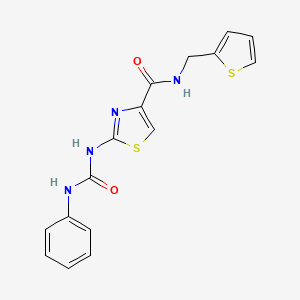

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

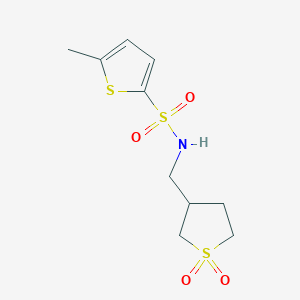

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, also known as FPhN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPhN belongs to the class of nicotinamide adenine dinucleotide (NAD) precursors and has been shown to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Neuroprotective Potential

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide demonstrates significant neuroprotective potential, particularly through its interaction with sodium-calcium exchangers (NCXs). Research indicates that this compound preferentially inhibits NCX3 isoforms, offering protection against hypoxia/reoxygenation-induced neuronal cell damage. This specificity could be utilized in developing treatments for neurological conditions characterized by calcium dysregulation (Iwamoto & Kita, 2006).

Antifungal Activity

A series of 2-aminonicotinamide derivatives, sharing structural similarities with N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, have shown promising antifungal properties. These compounds inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, exhibiting potent activity against Candida albicans and other fungal pathogens. This suggests potential applications in antifungal drug development (Ni et al., 2017).

Antimicrobial and Herbicidal Potential

Research into nicotinamide derivatives has uncovered their antimicrobial properties against a range of bacteria and fungi. Additionally, certain derivatives have shown herbicidal activity, indicating their potential use in agricultural applications to control weed growth (Patel & Shaikh, 2010). This versatility highlights the broad applicability of these compounds beyond pharmaceutical uses.

Cellular Metabolism and Antiproliferative Effects

Nicotinamide plays a critical role in cellular metabolism, primarily through its conversion to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. Its derivatives, including N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, could influence oxidative stress and various cellular pathways, potentially offering therapeutic strategies for diseases characterized by metabolic dysregulation. Moreover, these compounds have been explored for their antiproliferative effects against cancer cells, suggesting a role in cancer treatment (Maiese et al., 2009).

Structural Characterization and Biological Activity

Structural characterization of nicotinamide and its derivatives, such as N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide, has facilitated understanding of their biological activity. Through structural modifications, these compounds exhibit a range of biological activities, including antioxidant, antimicrobial, or anti-inflammatory effects. This structural understanding is pivotal in designing compounds with specific biological activities for therapeutic applications (Burnett et al., 2015).

Propiedades

IUPAC Name |

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c19-15-5-1-3-13(9-15)10-16(23-8-7-21-18(23)25)12-22-17(24)14-4-2-6-20-11-14/h1-6,9,11,16H,7-8,10,12H2,(H,21,25)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKRBJIPBASZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)nicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)

![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2999951.png)

![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)

![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)

![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B2999960.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2999963.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2999964.png)